molecular formula C18H14Cl2N2O4 B13746533 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) CAS No. 21840-68-6

2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)

Katalognummer: B13746533
CAS-Nummer: 21840-68-6
Molekulargewicht: 393.2 g/mol
InChI-Schlüssel: AUTSISAOODLEAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) is an organic compound that combines the properties of 2-butyne-1,4-diol and p-chlorophenylcarbamate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyne-1,4-diol, bis(p-chlorophenylcarbamate) typically involves the reaction of 2-butyne-1,4-diol with p-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Butyne-1,4-diol+p-Chlorophenyl isocyanate2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)\text{2-Butyne-1,4-diol} + \text{p-Chlorophenyl isocyanate} \rightarrow \text{2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)} 2-Butyne-1,4-diol+p-Chlorophenyl isocyanate→2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-butyne-1,4-diol, bis(p-chlorophenylcarbamate) involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Butyne-1,4-diol: A precursor to the bis(p-chlorophenylcarbamate) derivative, used in various chemical reactions.

    p-Chlorophenylcarbamate: A related compound with similar functional groups but different chemical properties.

Uniqueness: 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) is unique due to its combined structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

21840-68-6

Molekularformel

C18H14Cl2N2O4

Molekulargewicht

393.2 g/mol

IUPAC-Name

4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C18H14Cl2N2O4/c19-13-3-7-15(8-4-13)21-17(23)25-11-1-2-12-26-18(24)22-16-9-5-14(20)6-10-16/h3-10H,11-12H2,(H,21,23)(H,22,24)

InChI-Schlüssel

AUTSISAOODLEAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)OCC#CCOC(=O)NC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.